High-Throughput Screening Fingerprint: Multi-Target Profiling via PubChem BioAssay vs. Fuberidazole
The compound has been tested in at least seven distinct PubChem HTS campaigns spanning GPCR (μ-opioid receptor, muscarinic M1), protease (furin, ADAM17), ion channel (RGS4), and stress response (UPR) targets . In contrast, fuberidazole (CAS 3878-19-1) appears in BindingDB only for CYP3A4 inhibition (IC₅₀ = 10,000 nM) and has no multi-target HTS fingerprint [1]. This multi-target screening profile provides a broader selectivity baseline for the target compound, enabling users to reference pre-existing activity calls across diverse target classes before designing focused assays. Note: Primary HTS data are available as activity outcomes (% activation/inhibition) from the respective screening centers; quantitative IC₅₀ confirmations are not yet reported for these targets, limiting this evidence to class-level inference.
| Evidence Dimension | Number and diversity of HTS assay targets screened |
|---|---|
| Target Compound Data | 7 HTS assays across 5 target classes (GPCR, protease, ion channel, unfolded protein response, fatty acid ligase) |
| Comparator Or Baseline | Fuberidazole: 1 assay target (CYP3A4 inhibition) |
| Quantified Difference | 7 vs. 1 distinct target classes; target compound covers GPCR and protease space absent in fuberidazole profiling |
| Conditions | PubChem BioAssay database; primary HTS format (cell-based and biochemical) |
Why This Matters
A pre-existing multi-target HTS fingerprint enables researchers to select this compound over analogs for screening panel expansion or selectivity profiling, reducing upfront characterization costs.
- [1] BindingDB. BDBM50180740: Fuberidazole (CHEMBL201094). CYP3A4 IC₅₀ = 1.00E+4 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50180740 View Source
